5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole
Description
5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluoroethyl group, a triazole ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4OS/c15-11-3-1-10(2-4-11)12-7-17-14(21-12)22-8-13-18-9-19-20(13)6-5-16/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUPLNXGSUQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC3=NC=NN3CCF)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is often introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving α-haloketones and amides or nitriles.
Coupling Reactions: The final step involves coupling the triazole and oxazole intermediates with the chlorophenyl group using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with enzymes, receptors, or other proteins could make it useful in treating diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxazole ring may participate in hydrogen bonding or π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.
5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-pyrazole: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of both a triazole and an oxazole ring in the same molecule is relatively rare and can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
